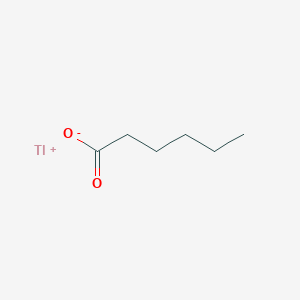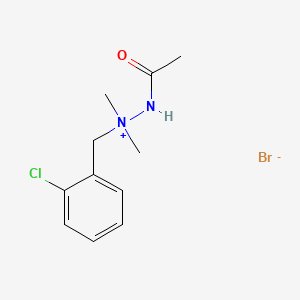
2-Acetyl-1-(o-chlorobenzyl)-1,1-dimethylhydrazinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-1-(o-chlorobenzyl)-1,1-dimethylhydrazinium bromide is a synthetic organic compound It is characterized by the presence of an acetyl group, an o-chlorobenzyl group, and a dimethylhydrazinium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-(o-chlorobenzyl)-1,1-dimethylhydrazinium bromide typically involves the reaction of 2-acetyl-1,1-dimethylhydrazine with o-chlorobenzyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-1-(o-chlorobenzyl)-1,1-dimethylhydrazinium bromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.
Substitution: The o-chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-Acetyl-1-(o-chlorobenzyl)-1,1-dimethylhydrazinium bromide may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties or as a precursor to drug development.
Industry: Possible applications in the development of new materials or agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-1-(o-chlorobenzyl)-1,1-dimethylhydrazinium bromide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetyl-1-(p-chlorobenzyl)-1,1-dimethylhydrazinium bromide
- 2-Acetyl-1-(o-fluorobenzyl)-1,1-dimethylhydrazinium bromide
- 2-Acetyl-1-(o-methylbenzyl)-1,1-dimethylhydrazinium bromide
Uniqueness
2-Acetyl-1-(o-chlorobenzyl)-1,1-dimethylhydrazinium bromide is unique due to the presence of the o-chlorobenzyl group, which may impart specific chemical properties and reactivity. This uniqueness can be leveraged in various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
15942-32-2 |
|---|---|
Fórmula molecular |
C11H16BrClN2O |
Peso molecular |
307.61 g/mol |
Nombre IUPAC |
acetamido-[(2-chlorophenyl)methyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C11H15ClN2O.BrH/c1-9(15)13-14(2,3)8-10-6-4-5-7-11(10)12;/h4-7H,8H2,1-3H3;1H |
Clave InChI |
AUSBQKMXBAXVLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N[N+](C)(C)CC1=CC=CC=C1Cl.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)


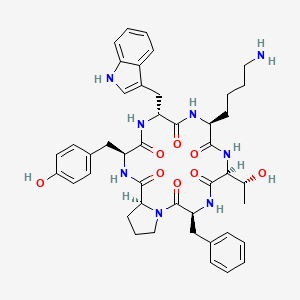
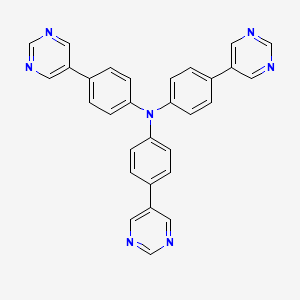
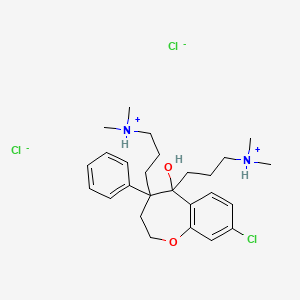
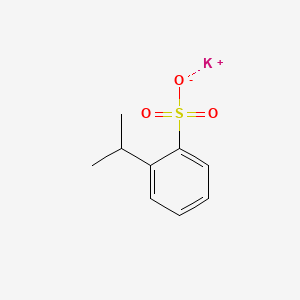
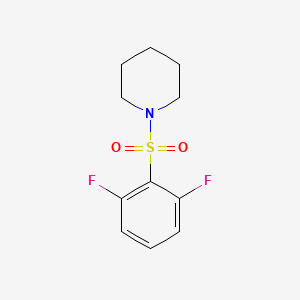

![diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride](/img/structure/B13737480.png)
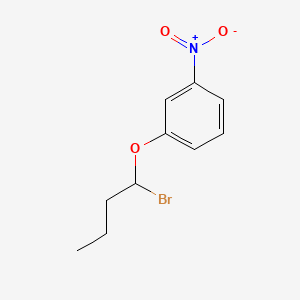
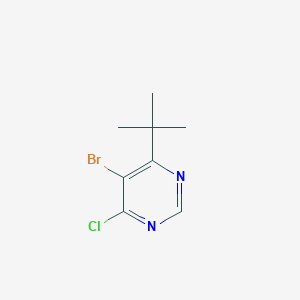
![Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)](/img/structure/B13737495.png)
